N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
Overview
Description
N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an isopropyl group, and a triazole ring
Mechanism of Action
Target of Action
The primary target of Amicarbazone Impurity 1 is Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, which plays a crucial role in the conversion of light energy into chemical energy.
Mode of Action
Amicarbazone Impurity 1 acts as a potent inhibitor of photosynthetic electron transport . It induces chlorophyll fluorescence and interrupts oxygen evolution by binding to the QB domain of PSII . This mode of action is similar to the triazines and the triazinones classes of herbicides .
Biochemical Pathways
The compound affects the photosynthetic electron transport pathway by inhibiting PSII . This inhibition disrupts the conversion of light energy into chemical energy, leading to the cessation of photosynthesis. The downstream effects include chlorosis, stunted growth, tissue necrosis, and death of the plant .
Pharmacokinetics
Its efficacy as both a foliar- and root-applied herbicide suggests that absorption and translocation of this compound is very rapid
Result of Action
The molecular and cellular effects of Amicarbazone Impurity 1’s action include the disruption of photosynthetic electron transport, leading to the cessation of photosynthesis . Phenotypically, sensitive plants exposed to this compound exhibit chlorosis, stunted growth, tissue necrosis, and eventually death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of tert-butyl isocyanate with an appropriate triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced triazole rings .
Scientific Research Applications
N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and tert-butyl-containing molecules, such as:
- N-(tert-Butyl)-1H-1,2,4-triazole-3-carboxamide
- N-(tert-Butyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- N-(tert-Butyl)-3-isopropyl-1H-1,2,4-triazole-5-carboxamide .
Uniqueness
N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of the tert-butyl and isopropyl groups, along with the triazole ring, imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-tert-butyl-5-oxo-3-propan-2-yl-4H-1,2,4-triazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h6H,1-5H3,(H,12,16)(H,11,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCMVNPWNQNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674036 | |
Record name | Desamino amicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889062-05-9 | |
Record name | N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889062-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desamino amicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the intramolecular hydrogen bonding observed in the crystal structure of N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide?
A1: The research highlights that the triazole ring and carboxamide group within each this compound molecule are nearly coplanar. This is attributed to the intramolecular N—H⋯O hydrogen bond []. This planarity could influence the molecule's overall shape and potentially impact its interactions with other molecules or biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.